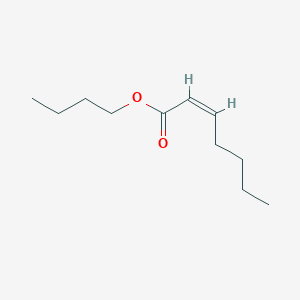

(Z)-2-Heptenoic Acid Butyl Ester

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H20O2 |

|---|---|

Peso molecular |

184.27 g/mol |

Nombre IUPAC |

butyl (Z)-hept-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-3-5-7-8-9-11(12)13-10-6-4-2/h8-9H,3-7,10H2,1-2H3/b9-8- |

Clave InChI |

MWCHBSQCJMCJEN-HJWRWDBZSA-N |

SMILES isomérico |

CCCC/C=C\C(=O)OCCCC |

SMILES canónico |

CCCCC=CC(=O)OCCCC |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of Z 2 Heptenoic Acid Butyl Ester

Chemical Synthesis Approaches for (Z)-2-Heptenoic Acid Butyl Ester

The creation of (Z)-2-Heptenoic Acid Butyl Ester can be achieved through several chemical synthesis methods. These range from traditional esterification reactions to more advanced stereoselective techniques designed to favor the (Z)-isomer.

Direct Esterification and Transesterification Routes to (Z)-2-Heptenoic Acid Butyl Ester

Direct esterification is a fundamental method for producing butyl esters. This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. For the synthesis of fatty acid n-butyl esters, a common approach utilizes fatty acid and n-butanol as raw materials. The reaction is often carried out under a nitrogen atmosphere at temperatures ranging from 80-150°C for 3-8 hours. google.com An organic acid, such as dodecylbenzene (B1670861) sulfonic acid (DBSA), can serve as a highly acidic protonic acid catalyst. google.com Following the esterification, the mixture undergoes vacuum distillation to remove excess alcohol, and an adsorbent like magnesium silicate (B1173343) is added before filtration to yield the final product. google.com

Transesterification is another viable route, particularly for producing butyl esters from existing esters or triglycerides. This process involves the exchange of the alkoxy group of an ester with that of an alcohol. Alkaline catalysts are often favored over acidic ones due to their ability to facilitate the reaction at milder temperatures and achieve high yields more rapidly. kataliz.org.ua For instance, the transesterification of triglycerides with butanol can be effectively carried out using potassium butylate, which also helps in obtaining pure butyl ethers without methyl impurities. kataliz.org.ua

| Parameter | Direct Esterification | Transesterification |

| Reactants | (Z)-2-Heptenoic Acid, Butanol | Another ester (e.g., methyl ester), Butanol |

| Catalyst | Acid catalyst (e.g., H₂SO₄, DBSA) google.com | Acid or Base catalyst (e.g., NaOH, KOH, Potassium Butylate) kataliz.org.ua |

| Conditions | Higher temperatures (80-150°C) google.com | Milder temperatures with alkaline catalysts kataliz.org.ua |

| Byproduct | Water | Alcohol from the starting ester |

Stereoselective Synthesis of (Z)-2-Heptenoic Acid Butyl Ester

Achieving a high stereoselectivity for the (Z)-isomer is a significant challenge in the synthesis of unsaturated esters. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose. Certain modifications of the HWE reaction, such as the Still-Gennari olefination, are specifically designed to produce (Z)-α,β-unsaturated esters with high selectivity. acs.org This method utilizes phosphonates with electron-withdrawing groups, which favor the formation of the (Z)-alkene.

Another approach to obtaining the (Z)-isomer involves the regioselective hydrolysis of a mixture of (E,Z)-isomers of a related nitrile. For instance, a mixture of (E,Z)-2-methyl-2-butenenitriles can be treated with an enzyme catalyst that selectively hydrolyzes the (E)-nitrile, leaving the (Z)-nitrile unreacted. google.com This unreacted (Z)-nitrile can then be separated and converted to the corresponding (Z)-acid and subsequently esterified to the butyl ester. google.com

Catalytic Strategies in the Preparation of (Z)-2-Heptenoic Acid Butyl Ester

A variety of catalysts can be employed to enhance the efficiency and selectivity of the synthesis of (Z)-2-Heptenoic Acid Butyl Ester. In direct esterification, strong acid catalysts are common. google.com For transesterification, both homogeneous and heterogeneous catalysts are used. Homogeneous catalysts like sodium hydroxide (B78521) and potassium hydroxide are inexpensive and effective but require a neutralization and separation step, which can lead to soap formation and wastewater generation. iyte.edu.tr

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid, DBSA google.com | High catalytic activity | Difficult to separate, corrosive |

| Homogeneous Base | NaOH, KOH iyte.edu.tr | High yields at mild temperatures kataliz.org.ua | Soap formation, requires neutralization iyte.edu.tr |

| Heterogeneous Base | Calcium oxide on alumina (B75360) iyte.edu.tr | Easy separation, reusable iyte.edu.tr | Lower activity than homogeneous catalysts iyte.edu.tr |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) organic-chemistry.org | Mild reaction conditions organic-chemistry.org | Can be sensitive to air and moisture |

Exploration of Novel Synthetic Pathways for (Z)-2-Heptenoic Acid Butyl Ester Analogues

Research into novel synthetic pathways often focuses on creating analogues of (Z)-2-Heptenoic Acid Butyl Ester with unique properties. One such area is the synthesis of branched-chain esters, which exhibit improved properties at low temperatures, making them suitable for applications in cosmetics and as environmentally friendly alternatives due to their high biodegradability. nih.gov

Another innovative approach involves the use of supercritical fluids as a reaction medium. Transesterification of beef tallow (B1178427) with alcohols like ethanol (B145695) and butanol has been successfully carried out under supercritical conditions, which promotes mass transfer and creates a homogeneous reaction phase, enhancing the production of fatty acid alkyl esters. mdpi.com

Biosynthesis and Metabolic Pathways Involving (Z)-2-Heptenoic Acid Butyl Ester

The biological production of esters like (Z)-2-Heptenoic Acid Butyl Ester offers a green and sustainable alternative to chemical synthesis. This often involves the use of enzymes as biocatalysts.

Enzymatic Systems and Biocatalysts in (Z)-2-Heptenoic Acid Butyl Ester Formation

Lipases are a class of enzymes widely used for the synthesis of esters due to their ability to catalyze esterification and transesterification reactions under mild conditions. nih.gov A commonly used lipase (B570770) is Candida antarctica lipase B (CalB), often immobilized on a resin such as Novozym® 435. nih.gov This immobilized enzyme has been successfully used to catalyze the synthesis of branched-chain esters in a solvent-free medium. nih.gov

The enzymatic synthesis of sugar esters has also been investigated, where a lipase can catalyze the reaction between a sugar and a fatty acid. nih.gov While the solubility of the sugar in organic solvents can be a limiting factor, the resulting sugar esters have shown potential as emulsifiers. nih.gov

Enzymatic methods can also exhibit high stereoselectivity. For example, porcine pancreatic lipase (PPL) has been used to asymmetrically induce the lactonization of a racemic hydroxy ester, demonstrating the potential for enzymes to produce specific stereoisomers. sci-hub.se This selectivity is a key advantage of biocatalysis, offering a route to enantiomerically pure compounds.

| Enzyme/Biocatalyst | Reaction Type | Substrates | Key Findings |

| Immobilized Candida antarctica lipase B (Novozym® 435) | Esterification | 2-ethylhexanol, 2-methylhexanoic acid nih.gov | Successful synthesis of branched-chain esters in a solvent-free system. nih.gov |

| Porcine Pancreatic Lipase (PPL) | Asymmetric lactonization | Racemic methyl γ-hydroxypentanoate sci-hub.se | Demonstrates asymmetric induction to produce a specific enantiomer. sci-hub.se |

| Lipase | Esterification | Maltoheptaose, Palmitic acid nih.gov | Synthesis of sugar esters with emulsifying properties. nih.gov |

Identification of Precursors and Intermediates in (Z)-2-Heptenoic Acid Butyl Ester Biosynthesis

The biosynthesis of volatile esters like (Z)-2-heptenoic acid butyl ester in biological systems, particularly in fruits, involves the convergence of several metabolic pathways that provide the necessary alcohol and acyl-CoA precursors. The formation of the heptenoic acid moiety and the butanol portion are distinct processes.

The carbon backbone of (Z)-2-heptenoic acid is derived from fatty acid biosynthesis. wikipedia.orgmicrobenotes.com This fundamental process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, which serves as the primary building block. nih.govoup.comresearchgate.net Through a series of iterative condensation and reduction reactions catalyzed by the fatty acid synthase (FAS) complex, the carbon chain is elongated. wikipedia.orgmicrobenotes.com The synthesis of a C7 acid moiety like heptenoic acid would proceed through this pathway.

The butanol precursor is typically derived from amino acid metabolism or the reduction of corresponding aldehydes. acs.org Specifically, branched-chain amino acids can be precursors to branched-chain esters, and it is plausible that similar pathways contribute to the formation of straight-chain alcohols like butanol. acs.org

The final step in the biosynthesis of (Z)-2-heptenoic acid butyl ester is the esterification of (Z)-2-heptenoyl-CoA (the activated form of the acid) with butanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govnih.gov These enzymes play a crucial role in the production of a wide variety of volatile esters that contribute to the aroma of fruits. nih.govnih.gov

Table 1: Key Precursors and Intermediates in the Biosynthesis of (Z)-2-Heptenoic Acid Butyl Ester

| Precursor/Intermediate | Biosynthetic Pathway | Role |

| Acetyl-CoA | Fatty Acid Synthesis | Initial building block for the acyl chain. wikipedia.orgnih.gov |

| Malonyl-CoA | Fatty Acid Synthesis | Extender unit for fatty acid chain elongation. nih.govoup.com |

| Heptanoyl-CoA | Fatty Acid Synthesis | Immediate precursor to the unsaturated acyl-CoA. |

| (Z)-2-Heptenoyl-CoA | Fatty Acid Desaturation/Isomerization | Activated form of the C7 fatty acid ready for esterification. |

| Butanol | Amino Acid Metabolism/Aldehyde Reduction | The alcohol moiety for the ester. |

Genetic and Molecular Basis of (Z)-2-Heptenoic Acid Butyl Ester Production in Biological Systems

The production of volatile esters in organisms like fruits is under tight genetic control. The key genes involved are those encoding the enzymes of the fatty acid synthesis pathway and, most critically, the alcohol acyltransferase (AAT) genes responsible for the final esterification step. nih.govnih.gov

Studies in various fruits, such as kiwifruit, have identified specific AAT genes that are responsible for the synthesis of various esters, including butyl esters. nih.govnih.gov The expression of these genes is often ripening-dependent, leading to the production of aroma compounds at specific developmental stages. nih.gov For instance, research has pinpointed a locus containing a cluster of AAT genes that contribute significantly to the production of esters like ethyl butanoate and hexyl butanoate. nih.gov While not directly studying (Z)-2-heptenoic acid butyl ester, this research provides a strong model for how its production would be regulated. The specificity of different AAT enzymes for various acyl-CoA and alcohol substrates determines the final profile of esters produced by a particular organism. nih.gov

The regulation of fatty acid biosynthesis genes is also critical in ensuring the availability of the heptenoyl-CoA precursor. The enzymes involved in this pathway are highly conserved across different organisms. nih.gov

Derivatization and Structural Modification of (Z)-2-Heptenoic Acid Butyl Ester

The chemical reactivity of (Z)-2-heptenoic acid butyl ester is primarily dictated by the presence of the α,β-unsaturated ester functionality. This allows for a variety of chemical transformations to modify its structure and explore new chemical space.

Functional Group Transformations of (Z)-2-Heptenoic Acid Butyl Ester

The α,β-unsaturated system in (Z)-2-heptenoic acid butyl ester is susceptible to a range of reactions. The double bond can undergo addition reactions, and the ester group can be transformed into other functional groups.

One common transformation is the conjugate addition (Michael addition), where nucleophiles add to the β-carbon of the unsaturated system. wikipedia.org This allows for the introduction of a wide variety of substituents at this position.

The ester group can be hydrolyzed back to the corresponding carboxylic acid, (Z)-2-heptenoic acid, under either acidic or basic conditions. This acid can then be converted to other derivatives. Furthermore, the ester can be transesterified by reaction with a different alcohol in the presence of a suitable catalyst. organic-chemistry.org

Reduction of the α,β-unsaturated ester can lead to different products depending on the reducing agent and reaction conditions. For example, catalytic hydrogenation can reduce the carbon-carbon double bond to yield butyl heptanoate (B1214049). More powerful reducing agents like lithium aluminum hydride would reduce both the double bond and the ester functionality to yield the corresponding saturated alcohol.

Synthesis of Novel (Z)-2-Heptenoic Acid Butyl Ester Derivatives for Academic Exploration

The synthesis of novel derivatives of (Z)-2-heptenoic acid butyl ester is valuable for exploring structure-activity relationships in various contexts. The reactivity of the α,β-unsaturated system is a key handle for such modifications.

For instance, cycloaddition reactions , such as the Diels-Alder reaction, can be employed where the double bond of the ester acts as a dienophile. This would lead to the formation of complex cyclic structures.

The ester functionality can also be converted into an amide by reaction with an amine. This transformation can be used to generate a library of (Z)-2-heptenamides with diverse substituents on the nitrogen atom.

Table 2: Examples of Derivatization Reactions of (Z)-2-Heptenoic Acid Butyl Ester

| Reaction Type | Reagents | Product Type |

| Conjugate Addition | Nucleophiles (e.g., organocuprates, amines) | β-Substituted butyl heptanoate derivatives. |

| Hydrolysis | H₃O⁺ or OH⁻ | (Z)-2-Heptenoic acid. |

| Transesterification | R'OH, acid or base catalyst | (Z)-2-Heptenoic acid R' ester. organic-chemistry.org |

| Reduction | H₂, Pd/C | Butyl heptanoate. |

| Amidation | R₂NH | (Z)-N,N-Dialkyl-2-heptenamide. |

| Diels-Alder Reaction | Diene | Cyclic ester adducts. |

Stereochemical Modifications and Isomeric Studies of (Z)-2-Heptenoic Acid Butyl Ester

The stereochemistry of the double bond is a critical feature of (Z)-2-heptenoic acid butyl ester. The synthesis of the corresponding (E)-isomer and the study of their distinct properties are of significant interest.

The stereoselective synthesis of α,β-unsaturated esters is a well-explored area of organic chemistry. nih.govrsc.org While the Horner-Wadsworth-Emmons reaction with specific phosphonates can favor the (Z)-isomer, other modifications of this reaction or different synthetic routes can be employed to selectively produce the (E)-isomer. For example, the use of certain phosphonate (B1237965) reagents can strongly favor the formation of E-alkenes. organicchemistrydata.org

Isomerization of the (Z)-isomer to the thermodynamically more stable (E)-isomer can be achieved under certain conditions, such as through photochemical methods or by using specific catalysts. acs.org The study of the conditions required for this isomerization provides insights into the relative stabilities and reactivity of the two isomers.

Furthermore, the introduction of new stereocenters through derivatization reactions, as discussed in the previous sections, allows for the exploration of diastereomeric relationships and their impact on the molecule's properties. For example, a conjugate addition to the β-position can create a new chiral center, leading to the formation of diastereomers. The stereochemical outcome of such reactions is often influenced by the existing stereochemistry of the molecule and the reaction conditions. acs.org

Advanced Analytical Techniques for Z 2 Heptenoic Acid Butyl Ester Characterization and Quantification

Chromatographic Separation and Identification of (Z)-2-Heptenoic Acid Butyl Ester

Chromatographic techniques are fundamental for isolating (Z)-2-Heptenoic Acid Butyl Ester from sample matrices and for its quantitative analysis. The choice of method depends on the sample's complexity and the analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) for (Z)-2-Heptenoic Acid Butyl Ester Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like (Z)-2-Heptenoic Acid Butyl Ester. nih.gov The compound's inherent volatility allows for direct analysis without the need for derivatization, which is often required for less volatile fatty acids. nih.gov In GC, the ester is vaporized and separated from other components based on its boiling point and affinity for the stationary phase within a capillary column. The National Institute of Standards and Technology (NIST) has documented GC data for 2-heptenoic acid, butyl ester, indicating its amenability to this technique. nist.gov

Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for unambiguous identification. Key fragments for butyl esters of unsaturated acids include the acylium ion (RCO+) and fragments arising from cleavage within the butyl chain. libretexts.org GC-MS provides high sensitivity and selectivity, making it suitable for trace-level detection and quantification in various samples. nih.gov

| Parameter | Typical Condition | Purpose |

| GC System | Gas Chromatograph with Capillary Column | Separation of volatile compounds |

| Column Type | Fused-silica capillary column (e.g., 5% Phenyl Polysiloxane) | Provides high-resolution separation |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) | Separates components based on boiling points |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Mass analysis of eluting compounds |

| Ionization Mode | Electron Impact (EI, 70 eV) | Creates reproducible fragmentation patterns for identification |

| Mass Range | m/z 40-400 | Detects the molecular ion and key fragments |

High-Performance Liquid Chromatography (HPLC) in (Z)-2-Heptenoic Acid Butyl Ester Research

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for samples that are thermally sensitive or when analyzing complex mixtures without extensive sample cleanup. nih.gov For a compound like (Z)-2-Heptenoic Acid Butyl Ester, which lacks a strong UV-absorbing chromophore, detector selection is critical. While standard UV detectors may have limited utility, other detectors such as Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) can be employed.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating esters. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation is based on the compound's hydrophobicity, with more nonpolar compounds being retained longer on the column. HPLC is particularly useful for preparative scale isolation of the ester for further structural analysis.

| Parameter | Typical Condition | Purpose |

| HPLC System | Quaternary or Binary Pump System | Precise delivery of the mobile phase |

| Column Type | Reversed-Phase C18 or C8 | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of compounds from the column |

| Detector | RI, ELSD, or Mass Spectrometry (LC-MS) | Detection of compounds with no strong chromophore |

| Flow Rate | 0.5 - 1.5 mL/min | Optimal separation efficiency and analysis time |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times |

Multidimensional Chromatographic Approaches for Complex Matrices Containing (Z)-2-Heptenoic Acid Butyl Ester

When analyzing (Z)-2-Heptenoic Acid Butyl Ester in highly complex matrices, such as food, flavorings, or environmental samples, single-dimension chromatography may not provide sufficient resolution to separate the target analyte from interfering compounds. medchemexpress.comrsc.org Multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced separation power.

In a GC×GC system, the effluent from a primary GC column is subjected to a second, different separation on a secondary column. The columns are chosen to have different separation mechanisms (e.g., a nonpolar column followed by a polar column). This results in a highly structured two-dimensional chromatogram, which can effectively resolve co-eluting peaks from a one-dimensional separation. This approach is invaluable for the detailed characterization of isomeric compounds and for quantifying trace-level analytes in challenging samples.

Spectroscopic Characterization of (Z)-2-Heptenoic Acid Butyl Ester

Spectroscopic techniques provide detailed information about the molecular structure and bonding of (Z)-2-Heptenoic Acid Butyl Ester, serving as a crucial tool for its definitive identification and stereochemical confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation of (Z)-2-Heptenoic Acid Butyl Ester

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules, including the precise determination of stereochemistry. Both ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of every atom in (Z)-2-Heptenoic Acid Butyl Ester.

In the ¹H NMR spectrum, the protons on the double bond (C2-H and C3-H) are particularly diagnostic. For the (Z)-isomer, the coupling constant (J-value) between these two vinylic protons is typically in the range of 10-12 Hz. This is significantly smaller than the J-value for the corresponding (E)-isomer (typically 14-18 Hz), allowing for unambiguous assignment of the double bond geometry. Other key signals include the triplet for the terminal methyl group of the heptenoic chain, the triplet for the methylene (B1212753) group adjacent to the ester oxygen (O-CH₂), and a series of multiplets for the other methylene groups.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Vinylic Protons | ~5.8 (C2-H), ~6.3 (C3-H) | Doublet of Triplets | C=CH |

| Ester Methylene | ~4.1 | Triplet | O-CH₂ -CH₂- |

| Alpha-Methylene | ~2.6 | Quartet | C=C-CH₂ -CH₂- |

| Butyl Methyl | ~0.9 | Triplet | O-CH₂-CH₂-CH₂-CH₃ |

| Heptenoyl Methyl | ~0.9 | Triplet | -CH₂-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl | ~166 | C =O |

| Vinylic Carbons | ~120 (C2), ~145 (C3) | C =C |

| Ester Methylene | ~64 | O-C H₂- |

| Alkyl Carbons | 13 - 35 | C H₂ and C H₃ |

Infrared (IR) Spectroscopy for Vibrational Analysis of (Z)-2-Heptenoic Acid Butyl Ester

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. spectroscopyonline.com For (Z)-2-Heptenoic Acid Butyl Ester, the IR spectrum is dominated by absorptions corresponding to the ester group and the carbon-carbon double bond. libretexts.org

The most prominent feature is the strong, sharp absorption band from the carbonyl (C=O) stretch of the ester group, which typically appears around 1740 cm⁻¹. libretexts.orglibretexts.org The presence of α,β-unsaturation slightly lowers this frequency compared to a saturated ester. Additionally, strong C-O stretching vibrations are observed in the fingerprint region, typically as two bands between 1300 and 1150 cm⁻¹. spectroscopyonline.com The C=C double bond gives rise to a stretching absorption around 1640-1650 cm⁻¹. The C-H stretching vibrations for the sp² carbons of the double bond appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl chains appear just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Alkyl C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Vinylic C-H | Stretch | 3010 - 3040 | Medium |

| Carbonyl (C=O) | Stretch | ~1740 | Strong |

| Alkene (C=C) | Stretch | ~1645 | Medium |

| Ester (C-O) | Stretch | 1150 - 1300 | Strong |

Advanced Mass Spectrometry Techniques for Isomeric Differentiation of (Z)-2-Heptenoic Acid Butyl Ester

The differentiation of geometric isomers, such as (Z)- and (E)-2-Heptenoic Acid Butyl Ester, by mass spectrometry (MS) presents a significant analytical challenge because they possess the same mass-to-charge ratio (m/z). figshare.com Consequently, advanced MS techniques are imperative for their distinction. While standard electron ionization mass spectrometry (EI-MS) may produce nearly identical fragmentation patterns for geometric isomers, subtle differences in the relative abundances of fragment ions can sometimes be exploited. For instance, a combined gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) approach can be used to differentiate isomers based on distinct retention times and characteristic EI mass spectra. nih.gov

More definitive differentiation often necessitates the use of tandem mass spectrometry (MS/MS) coupled with specialized ionization methods. Techniques such as chemical ionization (CI), electrospray ionization (ESI), and matrix-assisted laser desorption/ionization (MALDI) can be employed to generate precursor ions that are then subjected to collision-induced dissociation (CID). The resulting product ion spectra can exhibit isomer-specific fragmentation patterns. For example, the strategic selection of precursor ions and optimization of collision energy can reveal differences in the dissociation pathways of the (Z) and (E) isomers.

Furthermore, emerging techniques in mass spectrometry offer novel approaches for isomer differentiation. Photodissociation mass spectrometry, for instance, utilizes tunable lasers to selectively excite and fragment one isomer while leaving the other intact, based on their unique absorption spectra. figshare.com Another innovative approach involves coupling liquid chromatography with tandem mass spectrometry and in-source, droplet-based derivatization. nih.gov This method can introduce reagents that react stereospecifically with the analyte, leading to the formation of diastereomeric complexes with distinct fragmentation patterns, thereby enabling their differentiation by MS/MS. nih.gov

Quantitative Analysis and Detection Methodologies for (Z)-2-Heptenoic Acid Butyl Ester

The accurate quantification of (Z)-2-Heptenoic Acid Butyl Ester in various matrices is crucial for understanding its presence and concentration. This requires robust methodologies encompassing efficient extraction, validated analytical methods, and a thorough assessment of detection limits and reproducibility.

Optimization of Extraction and Sample Preparation Protocols for (Z)-2-Heptenoic Acid Butyl Ester

The choice of extraction and sample preparation protocol is highly dependent on the sample matrix. For the analysis of volatile and semi-volatile compounds like (Z)-2-Heptenoic Acid Butyl Ester from complex matrices, a variety of techniques can be employed.

Liquid-liquid extraction (LLE) is a conventional method that can be used to isolate the ester from aqueous samples using a non-polar solvent. mdpi.com However, for more complex matrices or to achieve higher sensitivity, solid-phase extraction (SPE) is often preferred. mdpi.com SPE allows for the concentration of the analyte and the removal of interfering matrix components. mdpi.com The selection of the appropriate sorbent material is critical for achieving high recovery of the target compound.

For the analysis of trace levels of volatile esters, headspace (HS) and solid-phase microextraction (SPME) are powerful techniques. mdpi.comresearchgate.net SPME, in particular, is a solvent-free method that integrates sampling, extraction, and concentration into a single step. mdpi.com The choice of fiber coating in SPME is crucial and must be optimized to ensure efficient extraction of the target analyte.

A summary of potential extraction techniques and their key parameters is presented in Table 1.

| Extraction Technique | Principle | Typical Solvents/Sorbents | Key Optimization Parameters |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. mdpi.com | n-Hexane, Dichloromethane, Diethyl ether | Solvent selection, pH of aqueous phase, solvent-to-sample ratio, extraction time. |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent followed by elution. mdpi.com | C18, Polymeric sorbents | Sorbent selection, sample loading volume and flow rate, wash solvent, elution solvent and volume. |

| Solid-Phase Microextraction (SPME) | Partitioning of the analyte between the sample matrix and a coated fiber. mdpi.com | Polydimethylsiloxane (PDMS), PDMS/Divinylbenzene (DVB) | Fiber coating, extraction time and temperature, agitation, sample volume. |

Development and Validation of Analytical Methods for Precise Quantification of (Z)-2-Heptenoic Acid Butyl Ester

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common technique for the quantification of volatile esters like (Z)-2-Heptenoic Acid Butyl Ester. GC-MS offers the advantage of providing both chromatographic separation and mass spectral information for confident identification. cabidigitallibrary.org

The development of a robust quantitative method involves the optimization of several GC parameters, including the choice of the capillary column, temperature programming, and injector and detector conditions. For the separation of geometric isomers, a column with a polar stationary phase is often preferred.

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, selectivity, and robustness. A typical calibration curve for the quantification of (Z)-2-Heptenoic Acid Butyl Ester would be generated by analyzing a series of standard solutions of known concentrations.

An example of typical method validation parameters is provided in Table 2.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | > 0.99 |

| Accuracy (% Recovery) | The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of the analyte. | 80 - 120% |

| Precision (% RSD) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | < 15% |

| Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |

Assessment of Detection Limits and Reproducibility in (Z)-2-Heptenoic Acid Butyl Ester Analysis

The limit of detection (LOD) and the limit of quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com These limits are typically determined by analyzing a series of low-concentration standards or by calculating them from the signal-to-noise ratio of the chromatographic peak.

Reproducibility refers to the ability of a method to produce consistent results over time and in different laboratories. It is assessed by analyzing the same sample under different conditions, such as with different analysts, on different instruments, or on different days. The reproducibility is typically expressed as the relative standard deviation (RSD) of the results.

Illustrative detection limits and reproducibility data for the analysis of a similar ester by GC-MS are presented in Table 3.

| Parameter | Description | Illustrative Value |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from the background noise. | 0.1 - 1 µg/L |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be measured with acceptable precision and accuracy. mdpi.com | 0.5 - 5 µg/L |

| Intra-day Reproducibility (% RSD) | The precision of the method within a single day. | < 5% |

| Inter-day Reproducibility (% RSD) | The precision of the method across different days. | < 10% |

Ecological Occurrence and Environmental Dynamics of Z 2 Heptenoic Acid Butyl Ester

Natural Distribution and Sources of (Z)-2-Heptenoic Acid Butyl Ester

Scientific literature currently lacks specific information regarding the natural occurrence and distribution of (Z)-2-Heptenoic Acid Butyl Ester in various ecosystems. While the analysis of natural products is an extensive field, dedicated studies identifying this specific ester in plants, microbes, or animals have not been found in publicly available research.

Identification of (Z)-2-Heptenoic Acid Butyl Ester in Plant Metabolomes

There is no scientific evidence to date confirming the presence of (Z)-2-Heptenoic Acid Butyl Ester as a metabolite in any plant species. Comprehensive studies of plant metabolomes have identified a vast array of volatile organic compounds and other secondary metabolites; however, this particular compound is not listed among them in the accessible scientific literature.

Presence of (Z)-2-Heptenoic Acid Butyl Ester in Microbial Exudates and Fermentation Products

The role of microorganisms in the production of a wide range of esters is well-documented, particularly in the context of fermentation. However, specific research identifying (Z)-2-Heptenoic Acid Butyl Ester as a product of microbial metabolism or fermentation is not available.

Detection of (Z)-2-Heptenoic Acid Butyl Ester in Animal Secretions or Emissions

Similarly, there are no documented cases of (Z)-2-Heptenoic Acid Butyl Ester being detected in the secretions or emissions of any animal species. The study of animal chemical communication is a robust field, yet this compound has not been identified as a component of any known animal pheromone or allomone system.

Biological and Ecological Roles of (Z)-2-Heptenoic Acid Butyl Ester

Given the lack of documented natural occurrence, the biological and ecological functions of (Z)-2-Heptenoic Acid Butyl Ester remain uninvestigated. Without confirmation of its presence in a biological system, its potential roles as a semiochemical or in allelopathic interactions are purely speculative.

Investigation of (Z)-2-Heptenoic Acid Butyl Ester as a Semiochemical (e.g., Pheromone, Kairomone)

There are no scientific studies that have investigated or identified (Z)-2-Heptenoic Acid Butyl Ester as a semiochemical. Research into insect pheromones, kairomones, and other chemical signals used in intra- and interspecific communication has not implicated this specific compound.

Allelopathic and Inter-organismal Interaction Studies Involving (Z)-2-Heptenoic Acid Butyl Ester

The potential for (Z)-2-Heptenoic Acid Butyl Ester to play a role in allelopathy—the chemical inhibition of one organism by another—has not been explored in the scientific literature. There are no studies that have tested the effects of this compound on the germination, growth, or development of other organisms.

Role of (Z)-2-Heptenoic Acid Butyl Ester in Plant-Insect or Plant-Microbe Communication

Volatile organic compounds (VOCs) are crucial in mediating the complex interactions between plants and other organisms, including insects and microbes. nih.gov These chemical signals can influence a wide range of behaviors such as foraging, oviposition, and the establishment of symbiotic or pathogenic relationships. For instance, plants can release specific VOCs to attract pollinators, repel herbivores, or recruit natural enemies of attacking insects. Similarly, communication between plants and soil microbes via volatile signals is essential for processes like nutrient acquisition and defense against pathogens. nih.govnih.gov

In the context of insect communication, certain carboxylic acids and their derivatives, which are structurally related to (Z)-2-heptenoic acid, have been identified as sex pheromones. For example, various short-chain carbon acids are known to be attractive to the cowpea weevil (Callosobruchus maculatus), a significant pest of legumes. usda.gov However, extensive searches of scientific databases and chemical ecology literature did not yield specific studies identifying (Z)-2-heptenoic acid butyl ester as a semiochemical in any plant-insect or plant-microbe interaction. The current body of research has not yet elucidated a defined role for this specific ester in these complex communication networks.

Table 1: Documented Roles of Related Compounds in Chemical Ecology

| Compound Class | Example Compound | Documented Role | Interacting Organisms |

| Carboxylic Acids | (Z)-3-methyl-2-heptenoic acid | Sex Pheromone | Callosobruchus analis (weevil) |

| Carboxylic Acids | 3-methylene heptanoic acid | Sex Pheromone | Callosobruchus maculatus (weevil) |

| Acyl-Homoserine Lactones | p-coumaroyl-homoserine lactone | Interspecies Communication | Bacteria and Plants |

This table illustrates the functions of structurally related compounds, as no specific data is available for (Z)-2-Heptenoic Acid Butyl Ester.

Environmental Fate and Biogeochemical Cycling of (Z)-2-Heptenoic Acid Butyl Ester

The environmental fate of a chemical compound describes its transport, transformation, and ultimate disposition in the environment. This is a critical area of study for understanding the potential impact of both naturally occurring and synthetic chemicals. Phthalic acid esters (PAEs), which share the ester functional group with the subject compound, are widespread environmental contaminants and have been the focus of much research. nih.gov

Biodegradation is a key process that breaks down organic compounds into simpler substances through the action of microorganisms. For many esters, the initial step in biodegradation is hydrolysis, where the ester bond is cleaved to form an alcohol and a carboxylic acid. Bacteria-driven biodegradation is considered an effective strategy for remediating environments polluted by esters like PAEs. nih.gov For example, bacteria such as Priestia megaterium have been shown to efficiently degrade di-n-butyl phthalate, initiating the process with esterases and hydrolases. nih.gov

Despite the general understanding of ester biodegradation, specific studies detailing the biodegradation pathways of (Z)-2-heptenoic acid butyl ester are not available in the current scientific literature. The microbial communities capable of transforming this specific compound and the genes encoding the relevant enzymes have not yet been identified.

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as hydrolysis and photolysis. Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for esters in aquatic environments. The rate of hydrolysis is influenced by factors such as pH and temperature. Photolysis is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun.

While these are known abiotic degradation mechanisms for esters in general, there is a lack of specific experimental data on the hydrolysis and photolysis rates of (Z)-2-heptenoic acid butyl ester. Consequently, its stability and persistence in aquatic and terrestrial environments as influenced by these abiotic factors have not been quantified.

The transport and persistence of a chemical in the environment are determined by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. Compounds with low water solubility and high affinity for organic matter tend to be less mobile and more persistent in soil and sediment.

There is currently a lack of empirical data on the environmental transport and persistence of (Z)-2-heptenoic acid butyl ester in various media such as soil, water, and air. Without this information, it is not possible to model its distribution and longevity in the environment.

Table 2: Summary of Environmental Fate Data for (Z)-2-Heptenoic Acid Butyl Ester

| Environmental Fate Parameter | (Z)-2-Heptenoic Acid Butyl Ester |

| Biodegradation | |

| Biodegradation Pathways | No data available |

| Involved Microbial Communities | No data available |

| Abiotic Degradation | |

| Hydrolysis Rate | No data available |

| Photolysis Rate | No data available |

| Environmental Transport | |

| Adsorption Coefficient (Koc) | No data available |

| Persistence in Soil | No data available |

| Persistence in Water | No data available |

Theoretical and Computational Investigations of Z 2 Heptenoic Acid Butyl Ester

Quantum Chemical Studies on (Z)-2-Heptenoic Acid Butyl Ester

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules from first principles. nih.govpnrjournal.com These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wealth of information can be derived. nih.gov

The electronic structure of (Z)-2-Heptenoic Acid Butyl Ester is characterized by the interplay between the π-system of the carbon-carbon double bond, the carbonyl group (C=O), and the σ-bonds of the alkyl chains. Quantum chemical methods can elucidate this structure by calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For α,β-unsaturated esters, the HOMO is typically associated with the C=C double bond, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is often centered on the carbonyl carbon, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com Studies on similar unsaturated fatty acids have shown that the HOMO is often located on the C=C bond, suggesting that this area is prone to oxidation. nih.gov

Quantum calculations can also predict various spectroscopic properties. For instance, theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands. pnrjournal.comresearchgate.net Similarly, predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and UV-Visible absorption spectra can be made, which are invaluable for structural elucidation and confirmation. chemicalbook.comscirp.orgchemicalbook.com The UV-Visible spectrum for an α,β-unsaturated ester like (Z)-2-Heptenoic Acid Butyl Ester would be expected to show a π→π* transition, with the wavelength of maximum absorption (λmax) influenced by the geometry and solvent. scirp.org

Table 1: Predicted Electronic Properties of Analogous Unsaturated Esters

| Property | Typical Predicted Value/Location for α,β-Unsaturated Esters | Significance |

| HOMO Location | Primarily on the C=C double bond nih.gov | Site of oxidation and electrophilic attack |

| LUMO Location | Primarily on the carbonyl carbon and C=C bond | Site of nucleophilic attack and reduction |

| HOMO-LUMO Gap | Varies, but generally smaller for unsaturated vs. saturated esters researchgate.net | Indicator of chemical reactivity |

| Dipole Moment | Non-zero, influenced by ester group and molecular conformation | Governs intermolecular interactions and solubility |

| λmax (UV-Vis) | Corresponds to π→π* transition scirp.org | Dependent on conjugation and stereochemistry |

This table is illustrative and based on general findings for analogous compounds, not specific calculations for (Z)-2-Heptenoic Acid Butyl Ester.

Isomerization between the (Z) and the thermodynamically more stable (E) isomer is a key aspect of the chemistry of α,β-unsaturated esters. researchgate.net Theoretical calculations can map the potential energy surface for the Z/E isomerization process, identifying the transition state and calculating the activation energy barrier. nih.gov This isomerization can occur via different mechanisms, including thermal pathways, photochemical excitation, or catalysis. researchgate.netnih.gov Computational studies on related systems have shown that the energy barrier for rotation around the C=C double bond can be significant, but can be lowered by catalysts or light. researchgate.netresearchgate.net For instance, studies on the isomerization of other unsaturated esters have explored pathways involving radical addition-elimination or the influence of Lewis acids to shift the equilibrium towards the Z-isomer. researchgate.net

Molecular Dynamics Simulations and Docking Studies Involving (Z)-2-Heptenoic Acid Butyl Ester

While quantum mechanics is ideal for studying the detailed electronic properties of a single molecule, molecular dynamics (MD) simulations are used to understand the behavior of molecules over time, especially in a biological or solution-phase context. researchgate.netnih.gov

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as (Z)-2-Heptenoic Acid Butyl Ester, might bind to a receptor, typically a protein. ijprajournal.comyoutube.com This is particularly relevant as many esters of this type are known for their flavor, fragrance, or biological activities, which arise from interactions with specific protein receptors (e.g., olfactory receptors or enzymes).

The docking process involves placing the ligand into the binding site of a protein in various orientations and conformations and then scoring these poses based on an energy function that estimates the binding affinity. nih.gov For an ester, key interactions would likely involve hydrogen bonding to the carbonyl oxygen and hydrophobic interactions with the two alkyl chains. Docking studies on short-chain fatty acids have identified interactions with free fatty acid receptors (FFARs), where specific amino acid residues like histidine can play a role. ijprajournal.com Such studies could hypothetically be applied to (Z)-2-Heptenoic Acid Butyl Ester to identify potential biological targets.

Table 2: Illustrative Data from a Hypothetical Docking Study

| Parameter | Description | Example Finding for a Fatty Acid Ester |

| Binding Energy | Estimated free energy of binding (e.g., in kcal/mol) | A lower value indicates a more favorable interaction |

| Interacting Residues | Amino acids in the protein's binding site that contact the ligand | e.g., Leucine, Isoleucine (hydrophobic); Serine, Threonine (H-bonding) |

| Interaction Types | Nature of the forces stabilizing the complex | van der Waals, Hydrophobic, Hydrogen Bonds |

| Ligand Conformation | The 3D shape of the ligand when bound to the protein | Often differs from the lowest-energy conformation in solution |

This table represents typical outputs from a molecular docking simulation and is for illustrative purposes.

Molecular dynamics simulations can model the behavior of (Z)-2-Heptenoic Acid Butyl Ester in various solvents, such as water or organic solvents. These simulations track the movements of the solute and solvent molecules over time, providing insights into solvation, diffusion, and local molecular ordering. nih.govresearchgate.net

In an aqueous environment, the hydrophobic alkyl chains of the ester would likely induce ordering of the surrounding water molecules, while the polar ester group would be more favorably solvated. In a non-polar solvent, the molecule would adopt different conformational preferences. MD simulations on fatty acid methyl esters (FAMEs) have been used to accurately reproduce experimental data like density and self-diffusivity, and to understand how factors like the degree of unsaturation affect the liquid-phase structure. nih.gov Such simulations could predict how (Z)-2-Heptenoic Acid Butyl Ester would behave in bulk, for example, in food or fragrance formulations.

Structure-Activity Relationship (SAR) and Chemoinformatics of (Z)-2-Heptenoic Acid Butyl Ester Analogues

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a series of compounds with their biological activity. nih.govreddit.com Chemoinformatics applies computational methods to analyze large datasets of chemical compounds to identify trends in properties and activity. psu.edu

For a compound like (Z)-2-Heptenoic Acid Butyl Ester, which belongs to the class of flavor and fragrance chemicals, SAR studies would explore how changes in its structure affect its sensory properties or other biological activities. For example, one could computationally analyze a series of analogues where the length of the acid or alcohol chain is varied, or where the position and geometry of the double bond are changed.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate calculated molecular descriptors (e.g., size, lipophilicity, electronic properties) with observed activity. researchgate.net A QSAR study on polyphenol fatty acid esters, for instance, found that descriptors like molecular volume and solvation energy were significant for predicting inhibitory activity against certain enzymes. researchgate.net A chemoinformatic analysis of the FEMA GRAS (Generally Recognized as Safe) list of flavor chemicals revealed that these molecules are generally smaller in size and have a lipophilicity profile similar to approved drugs, providing a framework for the design of new flavor compounds. psu.edu

Computational Design and Virtual Screening of Novel (Z)-2-Heptenoic Acid Butyl Ester Derivatives

The rational design of novel bioactive compounds has been significantly advanced by computational methodologies. For derivatives of (Z)-2-Heptenoic Acid Butyl Ester, these in silico techniques can be pivotal in identifying new molecules with potentially enhanced biological or ecological activities. This approach is often more time- and cost-effective than traditional high-throughput screening.

Computational Design

The process of computational design for novel (Z)-2-Heptenoic Acid Butyl Ester derivatives would begin with the core structure of the parent molecule. Modifications would then be introduced to alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications could include:

Alteration of the Alkyl Chain: The length and saturation of the butyl ester chain could be modified to influence the molecule's hydrophobicity and, consequently, its ability to cross biological membranes.

Modification of the Heptenoic Acid Backbone: Introducing different functional groups to the seven-carbon chain could create new interaction points with biological targets.

Isomeric Variations: While the focus is on the (Z)-isomer, computational tools could explore the potential of the (E)-isomer or other positional isomers of the double bond to interact differently with specific targets.

Virtual Screening

Once a virtual library of (Z)-2-Heptenoic Acid Butyl Ester derivatives is designed, virtual screening can be employed to predict their potential biological activity against a specific target, such as an enzyme or a receptor. This process typically involves molecular docking simulations.

In a hypothetical virtual screening of (Z)-2-Heptenoic Acid Butyl Ester derivatives against a target enzyme, the derivatives would be docked into the enzyme's active site. The docking scores, which estimate the binding affinity, would then be used to rank the compounds. For instance, a study on fatty acid synthase (FASN), a potential target for anticancer drugs, utilized structure-based virtual screening to identify novel inhibitors. nih.gov A similar approach could be applied to derivatives of (Z)-2-Heptenoic Acid Butyl Ester.

Below is a hypothetical data table illustrating the results of a virtual screening of designed derivatives against a putative target protein.

| Derivative | Modification | Docking Score (kcal/mol) | Predicted Interacting Residues |

| (Z)-2-Heptenoic Acid Butyl Ester (Parent) | None | -5.8 | LEU88, VAL102 |

| Derivative 1 | Butyl chain extended to Hexyl | -6.5 | LEU88, VAL102, PHE150 |

| Derivative 2 | Hydroxyl group at C-4 | -6.2 | LEU88, VAL102, SER90 (H-bond) |

| Derivative 3 | Phenyl group on butyl ester | -7.1 | LEU88, VAL102, PHE150, TYR152 |

| Derivative 4 | (E)-isomer | -5.5 | LEU88, VAL102 |

This table is a hypothetical representation and not based on actual experimental data.

Predictive Modeling for Biological or Ecological Activities of (Z)-2-Heptenoic Acid Butyl Ester and Related Compounds

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful tools to forecast the biological and ecological activities of chemicals based on their molecular structures.

QSAR in Biological Activity Prediction

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For (Z)-2-Heptenoic Acid Butyl Ester and its analogs, a QSAR model could be developed to predict activities such as antimicrobial, antifungal, or insect-repelling properties.

The development of a QSAR model involves:

Data Set Collection: A set of compounds with known biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and topological properties), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model is rigorously tested.

For example, QSAR studies have been successfully applied to predict the antibacterial activity of p-hydroxybenzoate esters. researchgate.net In such a study, descriptors like the energy of the lowest unoccupied molecular orbital (E-LUMO) and dipole moment were found to be significant in predicting antifungal activity. researchgate.net

A hypothetical QSAR model for the antifungal activity of (Z)-2-Heptenoic Acid Butyl Ester and related compounds might look like the following equation:

log(1/MIC) = 0.25 * LogP - 0.1 * E-LUMO + 0.05 * Molecular_Weight + 1.5

Where MIC is the Minimum Inhibitory Concentration, LogP is the lipophilicity, E-LUMO is the energy of the lowest unoccupied molecular orbital, and Molecular Weight is the weight of the molecule.

Predictive Modeling for Ecological Activities

Beyond biological activity in a pharmacological context, computational models can also predict the ecological impact of compounds like (Z)-2-Heptenoic Acid Butyl Ester. This can include predicting properties like biodegradability, soil sorption, and toxicity to aquatic organisms.

For instance, a QSAR study on aliphatic esters has been used to predict their toxicity to the ciliate protozoan Tetrahymena pyriformis. researchgate.net Such models are crucial for environmental risk assessment.

The following table provides a hypothetical example of data that could be used to build a predictive model for the aquatic toxicity of a series of unsaturated esters.

| Compound | LogP | E-LUMO (eV) | Polar Surface Area (Ų) | Experimental LC50 (mg/L) |

| (Z)-2-Heptenoic Acid Butyl Ester | 3.2 | -0.5 | 26.3 | 15.2 |

| (Z)-2-Hexenoic Acid Butyl Ester | 2.7 | -0.45 | 26.3 | 20.5 |

| (Z)-2-Octenoic Acid Butyl Ester | 3.7 | -0.52 | 26.3 | 10.8 |

| (Z)-2-Heptenoic Acid Ethyl Ester | 2.7 | -0.48 | 26.3 | 18.1 |

| (Z)-2-Heptenoic Acid Hexyl Ester | 4.2 | -0.55 | 26.3 | 8.3 |

This table is a hypothetical representation and not based on actual experimental data.

By applying computational tools, researchers can proactively design safer and more effective derivatives of (Z)-2-Heptenoic Acid Butyl Ester while also anticipating their potential environmental fate and effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-2-Heptenoic Acid Butyl Ester with high stereochemical purity?

- Methodological Answer : Utilize esterification strategies adapted from acetoacetic ester syntheses. For example, employ acid-catalyzed condensation of (Z)-2-heptenoic acid with butanol under anhydrous conditions. Optimize reaction parameters (e.g., temperature, solvent polarity) to favor Z-isomer formation. Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using nuclear Overhauser effect (NOE) NMR experiments .

Q. How should researchers handle and store (Z)-2-Heptenoic Acid Butyl Ester to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Conduct regular stability checks via gas chromatography (GC). Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to minimize skin/eye exposure. Ensure fume hoods are used during handling to avoid inhalation risks .

Q. What analytical techniques are critical for confirming the identity and purity of (Z)-2-Heptenoic Acid Butyl Ester?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to verify structural integrity and stereochemistry. Use high-performance liquid chromatography (HPLC) with a chiral column to assess enantiomeric purity. Confirm molecular weight via mass spectrometry (MS) and compare retention indices with NIST reference data .

Advanced Research Questions

Q. How can batch-to-batch variability in the synthesis of (Z)-2-Heptenoic Acid Butyl Ester be minimized for sensitive bioassays?

- Methodological Answer : Implement rigorous quality control (QC) protocols, including quantification of residual solvents (via GC-headspace analysis) and trace moisture (Karl Fischer titration). For bioassays requiring precise concentrations, request peptide-content-like analysis (adapted from peptide synthesis QC) to standardize molarity across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.